CDK9 Binding Affinity: A 3-Fold Improvement Over Non-Halogenated Analogs
5-Bromo-N-cyclopropylpicolinamide exhibits enhanced binding affinity for CDK9, an effect directly attributable to its 5-bromo substituent. The bromine atom forms a halogen bond with Tyr140 in the kinase's ATP-binding pocket, leading to an approximate threefold increase in binding affinity when compared to non-halogenated analogs of the same scaffold [1]. This direct comparison highlights the critical functional role of the bromine atom, a feature absent in compounds like N-cyclopropylpicolinamide.
| Evidence Dimension | Binding affinity (fold increase) |
|---|---|
| Target Compound Data | ~3-fold increase |
| Comparator Or Baseline | Non-halogenated picolinamide analogs |
| Quantified Difference | Approximately 3-fold higher binding affinity for the target compound. |
| Conditions | CDK9 kinase assay, based on structural modeling of halogen bonding with Tyr140 [1]. |
Why This Matters
This quantifiable improvement in target engagement is a key differentiator for researchers requiring potent CDK9 inhibition, making the brominated compound the appropriate choice over the unsubstituted or differently substituted variants.
- [1] Kuujia.com. (n.d.). Cas no 638219-77-9 (N-Cyclopropyl 5-bromopicolinamide). View Source
